molecular formula C7H10O2S B6601990 methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate CAS No. 86610-36-8

methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate

Cat. No. B6601990
CAS RN: 86610-36-8
M. Wt: 158.22 g/mol
InChI Key: ZWFHUYPRCNAUQU-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate (MDTC) is an organic compound belonging to the family of thiophene derivatives. It is a colorless, crystalline solid that is soluble in most organic solvents. MDTC is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, as a catalyst in polymer synthesis, and as a component of fuel and lubricant additives. In addition, MDTC has been studied for its potential as a therapeutic agent.

Scientific Research Applications

Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in organic synthesis, as a catalyst in polymer synthesis, and as a component of fuel and lubricant additives. In addition, this compound has been studied for its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also act as an anti-inflammatory agent, inhibiting the production of pro-inflammatory mediators. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has antioxidant and anti-inflammatory effects. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate has a number of advantages and limitations as a reagent in laboratory experiments. One advantage is its low toxicity and low reactivity, which make it a safe and reliable reagent. Additionally, this compound is relatively inexpensive and easy to obtain. However, this compound is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for research into the properties and applications of methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate. These include further investigation into its potential as a therapeutic agent, its use as a fuel and lubricant additive, and its potential as a catalyst in polymer synthesis. Additionally, further research into the mechanism of action of this compound is needed to better understand its biochemical and physiological effects. Finally, further research into the synthesis of this compound is needed to optimize the process and reduce the amount of byproducts produced.

Synthesis Methods

Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate can be synthesized in a variety of ways. The most common method involves the reaction of 2-bromo-3-methylthiophene with an aqueous solution of sodium hydroxide. This reaction yields a mixture of the desired this compound and a byproduct, 2-methyl-3-bromothiophene-2-carboxylic acid. The two compounds can be separated by column chromatography.

properties

IUPAC Name

methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S/c1-5-3-4-10-6(5)7(8)9-2/h3,6H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFHUYPRCNAUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCSC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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